4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid
Description
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 4 and a fluorine atom at position 2. The Boc group enhances stability during synthetic processes, while the fluorine atom modulates electronic and steric properties, influencing reactivity and bioavailability .
Properties
Molecular Formula |
C12H20FNO4 |
|---|---|
Molecular Weight |
261.29 g/mol |
IUPAC Name |
3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20FNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h7-9H,4-6H2,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
AOLVWWJCRLDSGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexane derivatives functionalized with amino and carboxylic acid groups
- Fluorinating agents (e.g., Selectfluor, N-fluorobenzenesulfonimide)
- Boc anhydride or Boc-protecting reagents for amino group protection
Stepwise Synthesis Outline
| Step Number | Reaction Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-amino-cyclohexane-1-carboxylic acid intermediate | Amino acid synthesis methods, often starting from cyclohexanone derivatives | Control of stereochemistry critical |
| 2 | Protection of amino group with tert-butoxycarbonyl (Boc) group | Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | Protects amino group to prevent side reactions |
| 3 | Introduction of fluorine atom at 3-position of cyclohexane ring | Electrophilic fluorination reagents such as Selectfluor or NFSI, often under mild conditions | Regio- and stereoselective fluorination required |
| 4 | Purification and isolation of the final compound | Chromatography (silica gel), recrystallization | Ensures high purity and correct stereochemistry |
Reaction Conditions and Optimization
- Fluorination reactions are typically conducted under controlled temperature (0 to room temperature) to avoid over-fluorination or decomposition.
- Boc protection is performed under mild basic conditions to avoid hydrolysis of carboxylic acid.
- Purification often involves column chromatography using solvent systems such as dichloromethane/methanol mixtures with ammonium hydroxide additives to improve separation.
Research Findings and Analytical Data
Yield and Purity
- Yields for Boc protection steps are generally high (>85%).
- Fluorination yields vary depending on reagent and substrate but typically range between 60–80%.
- Final product purity is confirmed by NMR, mass spectrometry, and HPLC.
Stereochemical Control
- The stereochemistry of the fluorine substitution at the 3-position is critical; (1R,3S,4R) configuration has been reported as a major isomer in research.
- Stereochemical outcomes are influenced by choice of fluorinating agent and reaction conditions.
Characterization Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C12H20FNO4 |
| Molecular Weight | 261.29 g/mol |
| NMR (1H) | Signals consistent with Boc-protected amino group and cyclohexane ring protons |
| Mass Spectrometry | M+ peak at m/z 261 (consistent with molecular weight) |
| Optical Rotation | Specific rotation values confirm stereochemistry |
Comparative Analysis with Related Compounds
| Compound | Key Structural Features | Unique Aspects in Synthesis |
|---|---|---|
| 4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid | Fluorine at 3-position, Boc-protected amino at 4-position, carboxylic acid at 1-position | Requires selective fluorination on cyclohexane ring |
| 1-{[(Tert-butoxy)carbonyl]amino}-4-propylcyclohexane-1-carboxylic acid | Propyl substitution instead of fluorine | Different functional group introduction strategies |
| 4-(((Tert-butoxy)carbonyl)amino)cyclohexane-1-carboxylic acid (non-fluorinated) | Lacks fluorine substitution | Simpler synthesis without fluorination step |
Summary Table of Preparation Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amino acid intermediate synthesis | Functionalization of cyclohexane ring | Standard amino acid synthetic methods | Variable | Stereochemical control essential |
| Boc protection | Boc2O, base, dichloromethane, RT | >85 | Protects amino group | |
| Fluorination | Selectfluor or NFSI, mild temperature | 60–80 | Regio- and stereoselective | |
| Purification | Column chromatography | — | Ensures purity and correct stereochemistry |
Chemical Reactions Analysis
Types of Reactions
4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines using coupling reagents like EDCI or HATU.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products
Substitution: Various substituted cyclohexane derivatives.
Deprotection: The free amine derivative.
Coupling: Amide-linked products.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of bioactive molecules due to its structural features, which can enhance the pharmacological properties of derivatives.
- Fluorine Substitution : The presence of the fluorine atom in the cyclohexane ring can improve metabolic stability and bioavailability of the resulting compounds. Fluorinated compounds often exhibit enhanced binding affinity to biological targets, making them valuable in drug design.
Peptide Synthesis
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid serves as a building block in peptide synthesis. Its tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during peptide assembly.
- Boc Protection : The Boc group is widely used to protect amine functionalities during chemical reactions, facilitating the formation of complex peptide structures without unwanted side reactions.
Drug Development
Research indicates that derivatives of this compound have potential therapeutic effects against various diseases, including cancer and neurological disorders.
- Case Study: Anticancer Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines. These findings suggest that further exploration could lead to new anticancer agents.
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Used in the synthesis of bioactive molecules | Enhanced binding affinity due to fluorine substitution |
| Peptide Synthesis | Acts as a building block with a Boc protecting group | Facilitates selective deprotection |
| Drug Development | Potential therapeutic effects against diseases | Cytotoxicity observed in cancer cell lines |
Mechanism of Action
The mechanism of action of 4-{[(tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The fluorine atom can enhance the binding affinity and metabolic stability of the resulting compounds. The Boc protecting group allows for selective deprotection and functionalization, facilitating the synthesis of target molecules.
Comparison with Similar Compounds
4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylic acid (CAS: 943845-74-7)
(1R,3S,4S)-4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxycyclohexane-1-carboxylic acid (CAS: 1353219-62-1)
- Structure : Features a hydroxyl group at position 3 instead of fluorine.
- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce metabolic stability relative to the fluorinated analogue.
- Molecular Weight : 259.30 g/mol (vs. ~261.29 g/mol for the target compound, estimated based on fluorine substitution) .
Fluorinated vs. Non-Fluorinated Derivatives
4-{[(Tert-butoxy)carbonyl]amino}-7-methoxy-7-oxoheptanoic acid (C₁₃H₂₃NO₆)
- Structure: Linear heptanoic acid chain with a methoxy-oxo group at position 6.
- Key Differences : The absence of a cyclohexane ring and fluorine atom results in lower steric complexity and altered pharmacokinetic profiles.
- Applications : Likely employed as a flexible intermediate in fatty acid-like modifications .
(S)-2-((tert-butoxycarbonyl)amino)-4,4,4-trifluoro-3,3-dimethylbutanoic acid (CAS: 2242426-52-2)
- Structure: Trifluoromethyl and dimethyl groups on a butanoic acid backbone.
- Key Differences: The trifluoromethyl group provides strong electron-withdrawing effects, enhancing acidity of the carboxylic acid (pKa ~2–3) compared to the target compound’s monofluoro substitution.
- Molecular Weight : 285.26 g/mol .
Spiro and Heterocyclic Analogues
4-(((tert-butoxycarbonyl)amino)methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid (CAS: 2490374-81-5)
- Structure : Incorporates a spirocyclic system with an oxygen atom (3-oxa).
- Applications: Explored in fragment-based drug discovery for novel ring systems .
Pharmacological Relevance
- Metabolic Stability : Fluorine at position 3 may reduce cytochrome P450-mediated oxidation, extending half-life compared to hydroxylated analogues .
- Bioavailability : The cyclohexane scaffold balances lipophilicity (LogP ~1.5–2.0, estimated) and aqueous solubility, making it suitable for CNS-targeting agents .
Biological Activity
4-{[(Tert-butoxy)carbonyl]amino}-3-fluorocyclohexane-1-carboxylic acid (CAS Number: 1823410-83-8) is a synthetic compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom on the cyclohexane ring, and a carboxylic acid functional group. This compound's unique structure positions it as a valuable intermediate in organic synthesis and medicinal chemistry, particularly in the development of biologically active compounds.
- Molecular Formula : C12H20FNO4
- Molecular Weight : 261.29 g/mol
- IUPAC Name : 4-((tert-butoxycarbonyl)amino)-3-fluorocyclohexane-1-carboxylic acid
Biological Significance
The biological activity of this compound is primarily investigated through its interactions as an amino acid derivative. Compounds with similar structures often exhibit significant biological effects, including enzyme inhibition and receptor modulation.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships (SAR) of this compound has shown that modifications to its structure can significantly influence its biological efficacy. Studies have indicated that the presence of the fluorine atom enhances binding affinity to specific biological targets, which could be critical for drug development.
Applications in Medicinal Chemistry
The compound serves as a precursor for various biologically active molecules. Its potential applications include:
- Drug Design : Its structural features allow for modifications that can lead to the development of new therapeutic agents.
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes, making it a candidate for further investigation in pharmacology.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds provides insights into its unique properties. Below is a summary table:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-{[(Tert-butoxy)carbonyl]amino}-1-cubanecarboxylic acid | Contains a cubane structure instead of cyclohexane | Potential bioisostere for benzene rings |
| 3-Fluoro-L-alanine | Contains a fluorine atom and an amino group | Simple amino acid structure with potential for incorporation into peptides |
| 4-Aminobutanoic acid | Similar amino and carboxylic functionalities | Lacks fluorination but has significant biological relevance as a neurotransmitter |
The combination of functional groups and the presence of fluorine in this compound enhances its reactivity compared to other compounds.
Case Studies and Research Findings
Research findings indicate that this compound can be effectively utilized in various experimental setups:
- In Vitro Studies : Cell assays have demonstrated that this compound acts as a substrate for amino acid transport systems in gliosarcoma cells, showing potential for targeted delivery in cancer therapy .
- Biodistribution Studies : In vivo studies involving rat models have shown high tumor-to-normal brain ratios, indicating effective uptake by tumor tissues compared to healthy tissues . The biodistribution studies revealed ratios ranging from 20:1 to 115:1 in rats with intracranial tumors.
- Transport Mechanisms : The compound's uptake was primarily mediated by system L and system ASC transport mechanisms, highlighting its potential role in targeted drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
